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molecular formula C29H27N3O3 B1680465 benzyl N-[[2-[2-(2-pyridin-2-ylethylcarbamoyl)phenyl]phenyl]methyl]carbamate

benzyl N-[[2-[2-(2-pyridin-2-ylethylcarbamoyl)phenyl]phenyl]methyl]carbamate

Cat. No. B1680465
M. Wt: 465.5 g/mol
InChI Key: FLOLVFLAXFXKBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07514582B2

Procedure details

From 0.28 mmol of 2′-(benzyloxycarbonylaminomethyl)biphenyl-2-carboxylic acid (precursor 6) and 2-(2-pyridyl)ethylamine, according to ,the general working procedure and subsequent purification by flash chromatography 85 mg of 2′-(benzyloxycarbonylaminomethyl)biphenyl-2-carboxylic acid 2-(2-pyridyl)ethylamide were obtained; m.p. 140° C. (heptane/EA); MS (ES+): m/e=466 (M+1).
Name
2′-(benzyloxycarbonylaminomethyl)biphenyl-2-carboxylic acid
Quantity
0.28 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
heptane EA
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]([NH:11][CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[C:19]1[C:20]([C:25](O)=[O:26])=[CH:21][CH:22]=[CH:23][CH:24]=1)=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[N:28]1[CH:33]=[CH:32][CH:31]=[CH:30][C:29]=1[CH2:34][CH2:35][NH2:36]>CCCCCCC.CC(=O)OCC>[N:28]1[CH:33]=[CH:32][CH:31]=[CH:30][C:29]=1[CH2:34][CH2:35][NH:36][C:25]([C:20]1[C:19]([C:14]2[CH:15]=[CH:16][CH:17]=[CH:18][C:13]=2[CH2:12][NH:11][C:9]([O:8][CH2:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)=[O:10])=[CH:24][CH:23]=[CH:22][CH:21]=1)=[O:26] |f:2.3|

Inputs

Step One
Name
2′-(benzyloxycarbonylaminomethyl)biphenyl-2-carboxylic acid
Quantity
0.28 mmol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)NCC1=C(C=CC=C1)C=1C(=CC=CC1)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(C=CC=C1)CCN
Step Three
Name
heptane EA
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCC.CC(OCC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
general working procedure and subsequent purification by flash chromatography 85 mg of 2′-(benzyloxycarbonylaminomethyl)biphenyl-2-carboxylic acid 2-(2-pyridyl)ethylamide
CUSTOM
Type
CUSTOM
Details
were obtained

Outcomes

Product
Name
Type
Smiles
N1=C(C=CC=C1)CCNC(=O)C=1C(=CC=CC1)C1=C(C=CC=C1)CNC(=O)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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